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Compound of Interest

Compound Name: 4,5-MDAI hydrochloride

Cat. No.: B1651219

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of 4,5-methylenedioxy-2-aminoindane hydrochloride (4,5-MDAI HCI), a synthetic
aminoindane derivative. This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on its synthesis, analytical
characterization, and mechanism of action.

Chemical Properties and Data

4,5-MDAI HCl is a positional isomer of the more commonly known 5,6-MDAL.[1] Its chemical
structure is characterized by a methylenedioxy group attached to the 4 and 5 positions of the
indane ring system, with an amine group at the 2-position.[1][2] This rigid conformational
structure, where the a-methyl group of the amphetamine side chain is cyclized back to the
benzene ring, significantly influences its pharmacological profile compared to its amphetamine
analogue, 3,4-methylenedioxyamphetamine (MDA).[3]

Physical and Chemical Data
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Property Value Reference
7,8-dihydro-6H-indeno[4,5-d]

IUPAC Name [2][4]dioxol-7-amine [5]
hydrochloride
4,5-methylenedioxy-2-

Synonyms [5]

aminoindane HCI

Chemical Formula

C10H11NO2 - HCI

[5]

Molecular Weight 213.7 g/mol [51[6]
Appearance White powder (HCI salt) [5]
Melting Point (°C) 243.0 [5]
UVmax (nm) 202.3, 283.7 [5]

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of 4,5-MDAL.
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Spectroscopic Method Key Observations

Reference

1H NMR (400 MHz, CDsOD)

Aromatic protons show as

doublets at 6.65 and 6.67 ppm

(J =7.7 Hz), indicating

adjacent protons. The spectra 1
shows no chemical

equivalence, with all carbons

and protons having unique

chemical shifts.

13C NMR

Shows 6 aromatic carbons (2
protonated), 3 methylene

carbons, and 1 methine

carbon. A methylene carbon at s
100.7 ppm is indicative of the

methylenedioxyphenyl moiety.

FTIR (HCI salt)

Prominent differences from its
5,6-isomer are observed in the
"fingerprint region" (750-1750 (7]
cm~1) and in the C-H out-of-

plane bending frequencies

(500-800 cm™1),

GC-MS (El)

The mass spectrum of the free
base shows an intense
molecular ion at m/z 177,
which is also the base peak.[7]
Derivatization with trimethylsilyl
(TMS) yields a molecular ion at
m/z 249, with characteristic
fragment ions at m/z 73, 100,
and 150 that allow for clear
differentiation from its 5,6-

isomer.[1]

Experimental Protocols
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Synthesis of 4,5-Methylenedioxy-2-aminoindane

The synthesis of 4,5-MDAI has been described by Nichols et al. and is outlined in the following
workflow.[1] The process starts from 3-(2,3-methylenedioxyphenyl)propanoic acid.

Workflow for the Synthesis of 4,5-MDAI
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Synthesis Workflow for 4,5-MDAI

3-(2,3-methylenedioxyphenyl)propanoic acid

'

Conversion to Acid Chloride

l

Intramolecular Friedel-Crafts Acylation
(Heating)

l

4,5-Methylenedioxy-1-indanone

'

Reaction with Amy! Nitrite in Methanol/HCI

'

2-Hydroxyimino-4,5-methylenedioxy-1-indanone

l

Catalytic Reduction
(Pd/C, Hz, Glacial Acetic Acid, H2SOa4)

4,5-Methylenedioxy-2-aminoindane

Click to download full resolution via product page

Caption: A diagram illustrating the synthetic pathway to 4,5-methylenedioxy-2-aminoindane.
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Detailed Steps:

Acid Chloride Formation: 3-(2,3-methylenedioxyphenyl)propanoic acid is converted to its
corresponding acid chloride.

e Cyclization: The acid chloride is heated to undergo an intramolecular Friedel-Crafts
acylation, forming 4,5-methylenedioxy-1-indanone.

o Oximation: The resulting indanone is treated with amyl nitrite in methanol with hydrochloric
acid to yield 2-hydroxyimino-4,5-methylenedioxy-1-indanone.

e Reduction: The hydroxyimino ketone is then reduced to the final amine product using a
palladium on carbon (Pd/C) catalyst in glacial acetic acid with a catalytic amount of sulfuric
acid under a hydrogen atmosphere.

Analytical Characterization: Gas Chromatography-Mass
Spectrometry (GC-MS)

The following protocol is based on the parameters used for the analysis of 4,5-MDAI by the
DEA's Special Testing and Research Laboratory.[5]

Experimental Workflow for GC-MS Analysis
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GC-MS Analysis Workflow for 4,5-MDAI

Sample Preparation
(Free base or TMS derivative)

'

GC Injection
(Split mode 20:1, 1 plL)

:

Chromatographic Separation
(DB-1 MS column)

'

Electron lonization (EI)
(70 eV)

'

Mass Detection
(Scan range 30-550 amu)

Data Analysis

(Retention time and mass spectrum)

Click to download full resolution via product page

Caption: A diagram outlining the workflow for the GC-MS analysis of 4,5-MDAI.

Instrumental Parameters:

e Gas Chromatograph: Agilent GC or equivalent.[5]
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e Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 pm.[5]

e Carrier Gas: Helium at 1 mL/min.[5]

e Injector Temperature: 280°C.[5]

e Oven Program: Initial temperature of 100°C, ramped at 6°C/min.[1]
e Mass Spectrometer: Quadrupole mass-selective detector.[1]

« lonization Mode: Electron lonization (El) at 70 eV.[1][5]

Scan Range: 34-600 amu.[1]

It is important to note that underivatized 4,5-MDAI and its isomer 5,6-MDAI may co-elute under
standard GC conditions.[1][7] Derivatization, for example with a trimethylsilyl (TMS) agent, is
recommended for their differentiation, as their TMS derivatives are easily resolved.[1]

Pharmacology and Mechanism of Action

4,5-MDAI is a psychoactive compound that primarily acts as a serotonin-norepinephrine
releasing agent (SNRA).[2] Its pharmacological effects are entactogenic, similar to MDMA,
producing feelings of emotional openness and empathy.[2][8] However, it is reported to be less
stimulating than MDMA.[8]

Monoamine Transporter Interactions

The primary mechanism of action of 4,5-MDAI involves its interaction with monoamine
transporters, leading to the release of serotonin and norepinephrine into the synaptic cleft.[2] It
has a significantly lower impact on dopamine release compared to MDMA.
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Transporter Action Potencyl/Selectivity  Reference

Serotonin Transporter  Release and

High potenc 2][9][10
(SERT) Reuptake Inhibition e Y SR
Norepinephrine Release and
o Moderate potency [9][10]
Transporter (NET) Reuptake Inhibition
Dopamine Transporter  Release and ~10-fold weaker than O1[10]
(DAT) Reuptake Inhibition on SERT and NET

Signaling Pathway of 4,5-MDAI at the Synapse

Mechanism of Action of 4,5-MDAI
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Caption: A diagram showing 4,5-MDAI's interaction with serotonin and norepinephrine
transporters.

Neurotoxicity

Studies have indicated that 4,5-MDAI has reduced serotonergic neurotoxicity compared to
MDMA.[2] The rigid indane structure is thought to contribute to this reduced neurotoxic
potential.[2] However, some research suggests that while it may be non-neurotoxic when
administered alone, co-administration with dopaminergic agents can lead to significant
serotonin neurotoxicity.[6]

Conclusion

4,5-Methylenedioxy-2-aminoindane HCI is a compound of significant interest due to its distinct
pharmacological profile as a selective serotonin-norepinephrine releasing agent with
entactogenic properties and reduced neurotoxicity compared to related amphetamines. This
guide provides a foundational understanding of its chemical properties, synthesis, and
mechanism of action, supported by detailed experimental data and workflows. Further research
is warranted to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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